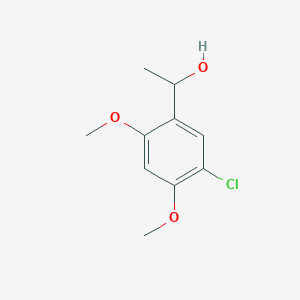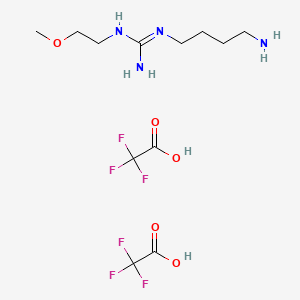![molecular formula C17H15Br2N5O2 B12432610 3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its vibrant color and stability, making it a popular choice in the dyeing industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- involves several steps. The process typically begins with the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the dye produced. The final product is then purified and processed into a form suitable for use in textile dyeing .
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a marker in certain assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Wirkmechanismus
The mechanism by which Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- exerts its effects involves the interaction of the azo bond with various substrates. The compound’s vibrant color is due to the extensive conjugation in the azo structure, which absorbs visible light. In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and other effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disperse Orange 25: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a different color profile and slightly different chemical properties.
Disperse Yellow 3: Another azo dye used in the textile industry with different substituents and color properties.
Uniqueness
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- is unique due to its specific substituents, which impart distinct color properties and stability. The presence of bromine atoms and the nitro group contribute to its vibrant color and resistance to fading, making it particularly valuable in textile applications .
Eigenschaften
Molekularformel |
C17H15Br2N5O2 |
|---|---|
Molekulargewicht |
481.1 g/mol |
IUPAC-Name |
3-[2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H15Br2N5O2/c18-15-10-14(24(25)26)11-16(19)17(15)23-22-13-4-2-12(3-5-13)6-9-21-8-1-7-20/h2-5,10-11,21H,1,6,8-9H2 |
InChI-Schlüssel |
IYCFMHAZKRYIKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)
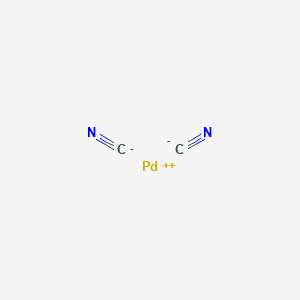
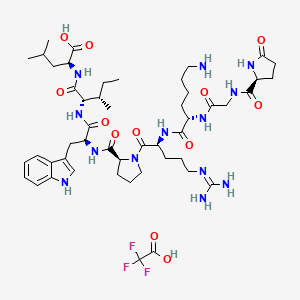
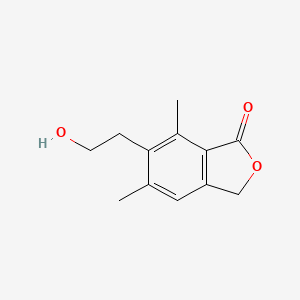

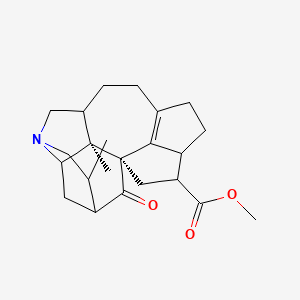
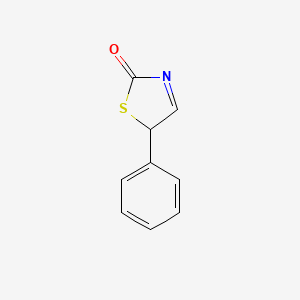
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
